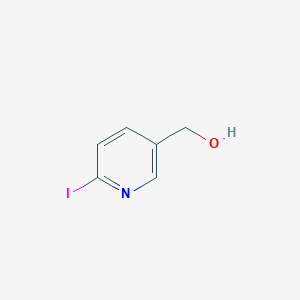

(6-Iodopyridin-3-yl)methanol

Description

Overview of Pyridine-Based Methanols in Organic Synthesis and Heterocyclic Chemistry

Pyridine (B92270) and its derivatives are fundamental scaffolds in chemistry. The pyridine ring, a π-deficient aromatic system due to its electronegative nitrogen atom, is a core component in numerous natural products, pharmaceuticals, and functional materials. mdpi.com This inherent electronic characteristic makes the pyridine ring susceptible to nucleophilic attack while also allowing for functionalization through various organic reactions. mdpi.com

Within this class, pyridine-based methanols, which feature a hydroxymethyl group (-CH₂OH) attached to the pyridine ring, are particularly valuable intermediates. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions. smolecule.com This versatility allows for the construction of more complex molecules. The synthesis of pyridine methanols can be achieved through several methods, including the reduction of corresponding carboxylic acids or esters, or through the functionalization of pyridine N-oxides. google.com These compounds serve as crucial building blocks in the synthesis of alkaloids, catalysts, and specialty chemicals. mdpi.comrsc.org

The Unique Role of Halogenated Pyridine Methanols, with Emphasis on Iodine Substitution

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are key intermediates in the production of pesticides and pharmaceuticals. google.com The halogen acts as a "handle" for a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. rsc.orgrsc.org These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The choice of halogen is critical, as it dictates the reactivity of the C-X bond (where X is a halogen). The reactivity generally increases down the group: C-Cl < C-Br < C-I. The carbon-iodine bond is the most labile, making iodo-substituted pyridines highly reactive and sought-after substrates for cross-coupling reactions, often proceeding under milder conditions than their bromo- or chloro-analogs. rsc.orgacs.org This chemoselectivity is a cornerstone of modern organic synthesis, enabling the sequential and site-specific modification of polyhalogenated aromatic systems. rsc.orgacs.org For instance, in a molecule containing both bromine and iodine on a pyridine ring, a palladium-catalyzed reaction can often be tuned to react selectively at the iodine position. rsc.org

Significance of (6-Iodopyridin-3-yl)methanol as a Versatile Chemical Synthon

This compound emerges as a highly valuable synthon, or synthetic building block, by combining the features of a pyridine methanol (B129727) with the specific reactivity of an iodinated pyridine. Its structure is bifunctional: the hydroxymethyl group at the 3-position offers a site for traditional organic transformations, while the iodo group at the 6-position provides a reactive center for sophisticated cross-coupling chemistry.

This strategic placement of functional groups allows for a modular approach to synthesis. For example, the iodo group can be replaced with various aryl, alkyl, or amino groups via palladium catalysis, while the methanol group can be protected and deprotected or modified independently. This versatility makes this compound a key intermediate in the synthesis of complex, highly substituted pyridine derivatives that are often targets in drug discovery programs and materials science. google.comrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 851102-41-5 |

| Molecular Formula | C₆H₆INO |

| Molecular Weight | 235.02 g/mol |

| Appearance | Solid |

| InChI Key | VUEZKKXLCULZHG-UHFFFAOYSA-N |

| SMILES String | OCc1ccnc(I)c1 |

Data sourced from multiple chemical suppliers and databases. calpaclab.combldpharm.com

A related compound, (6-bromo-2-pyridyl)methanol, has been used as a starting material in the multi-step synthesis of more complex amine ligands, highlighting the utility of such halogenated pyridine methanols as precursors. iucr.org The synthesis involved converting the alcohol to a mesylate to facilitate further reactions, demonstrating a common strategy for utilizing the methanol group. iucr.org

Scope and Objectives of Current and Future Research Endeavors on this compound

Current and future research involving this compound is centered on leveraging its unique structural attributes for advanced synthetic applications. The primary objective is to utilize it as a scaffold for the rapid and efficient generation of molecular diversity. Research efforts are focused on several key areas:

Development of Novel Cross-Coupling Methodologies: Exploring new catalysts and reaction conditions to further enhance the efficiency and selectivity of reactions at the carbon-iodine bond. researchgate.net This includes developing methods that are more sustainable and have a broader substrate scope.

Synthesis of Biologically Active Molecules: Employing this compound as a key intermediate in the total synthesis of complex natural products and in the creation of libraries of novel compounds for high-throughput screening in drug discovery. The substituted pyridine motif is central to many p38α MAP kinase inhibitors, for example. rsc.org

Materials Science Applications: Incorporating the this compound core into functional materials such as organic light-emitting diodes (OLEDs), sensors, or novel ligands for metal complexes. The predictable reactivity of the iodo group allows for the systematic construction of well-defined polymeric or macrocyclic structures. rsc.org

Late-Stage Functionalization: A significant trend in modern synthesis is the modification of complex molecules in the final steps of a synthetic sequence. The reactivity of the iodo group makes this compound and its derivatives ideal candidates for late-stage functionalization, enabling the rapid synthesis of analogs of a lead compound in medicinal chemistry. researchgate.net

The continued exploration of the chemistry of this compound is expected to yield new synthetic strategies and contribute to the development of novel molecules with valuable applications across science and technology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-iodopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVYPWRKJVFZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629981 | |

| Record name | (6-Iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120972-91-0 | |

| Record name | (6-Iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 Iodopyridin 3 Yl Methanol

Transformations Involving the Iodine Substituent

The iodine atom at the C6 position of the pyridine (B92270) ring in (6-Iodopyridin-3-yl)methanol is a versatile functional group that enables a wide array of chemical transformations. Its susceptibility to both nucleophilic substitution and metal-catalyzed cross-coupling reactions makes it a valuable precursor in the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are influenced by the nature and position of substituents. nih.govmasterorganicchemistry.com The electron-deficient character of the pyridine ring, enhanced by the presence of the nitrogen atom, facilitates attack by nucleophiles. nih.gov In the context of iodopyridines, the reactivity order of halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring, not the cleavage of the carbon-halogen bond. nih.govmasterorganicchemistry.com

For pyridinium (B92312) compounds, the reaction with nucleophiles like piperidine (B6355638) can be second-order in the nucleophile, suggesting a mechanism where one molecule of the nucleophile acts as a base to deprotonate the initial addition intermediate. nih.gov While direct SNAr reactions on this compound are not extensively detailed in the provided results, the general principles of SNAr on halopyridines suggest that it can be substituted by various nucleophiles such as hydroxides, amines, and alkoxides, often requiring a catalyst. ambeed.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amination)

The iodine substituent at the 6-position of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or its ester, to form a new carbon-carbon bond. musechem.com It is a versatile method for synthesizing biaryl compounds and has been successfully applied to various iodopyridines. researchgate.net The reaction is generally tolerant of a wide range of functional groups. musechem.comresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. musechem.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netbepls.com It is a powerful method for constructing C(sp)-C(sp²) bonds and is widely used in the synthesis of conjugated systems. researchgate.netnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. bepls.combeilstein-journals.org The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.orgacs.org It is a crucial transformation in medicinal chemistry and materials science for the synthesis of arylamines. acs.orgamazonaws.com The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. rsc.orgamazonaws.com The development of various generations of Buchwald precatalysts has improved the efficiency and scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions.

The following table summarizes representative conditions for these palladium-catalyzed cross-coupling reactions.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ + Ligand (e.g., XantPhos, tBuXPhos) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |

Other Metal-Mediated Functionalizations at the Iodine Position

Beyond palladium catalysis, other metals can mediate the functionalization of the C-I bond. uni-muenchen.de Metal-halogen exchange reactions, for instance with organolithium or organomagnesium reagents, can convert the aryl iodide into a more reactive organometallic species. ambeed.comuni-muenchen.de These intermediates can then react with a variety of electrophiles. Copper-catalyzed cross-coupling reactions are also prevalent, particularly for the formation of C-N, C-O, and C-S bonds. eie.gr

Reactions of the Hydroxymethyl Functionality

The hydroxymethyl group at the C3 position of this compound offers another site for chemical modification, primarily through oxidation.

Oxidation Pathways to Carbonyl and Carboxyl Derivatives

The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde or further to a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. ambeed.comlibretexts.org

Formation of Aldehydes

The partial oxidation of the hydroxymethyl group to an aldehyde, (6-Iodopyridin-3-yl)carbaldehyde, requires carefully controlled conditions to prevent over-oxidation to the carboxylic acid. passmyexams.co.uk Common reagents for this transformation include mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Alternatively, catalytic methods using visible light have been developed for the oxidation of alcohols to carbonyl compounds. rsc.org For primary alcohols, it is crucial to remove the aldehyde from the reaction mixture as it forms, often by distillation, to prevent further oxidation. passmyexams.co.uk

The following table lists common oxidizing agents for the conversion of primary alcohols to aldehydes.

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Dichromate(VI)/H₂SO₄ | Distillation of the aldehyde as it forms. libretexts.orgpassmyexams.co.uk |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) | Visible light, O₂ atmosphere. rsc.org |

The further oxidation of the aldehyde or the direct, more forceful oxidation of the primary alcohol yields the corresponding carboxylic acid, 6-Iodopyridine-3-carboxylic acid. libretexts.orgsynquestlabs.com This is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. ambeed.com When using potassium dichromate(VI), an excess of the oxidizing agent and heating under reflux are employed to ensure the complete conversion to the carboxylic acid. libretexts.org

Formation of Carboxylic Acids

The hydroxymethyl group of this compound can be oxidized to yield the corresponding carboxylic acid, 6-iodopyridine-3-carboxylic acid. This transformation is a standard organic reaction, typically achieved using strong oxidizing agents. libretexts.org Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction generally proceeds in two stages: the initial oxidation of the alcohol to an aldehyde, followed by further oxidation to the carboxylic acid. libretexts.org To ensure the reaction goes to completion and to prevent the isolation of the intermediate aldehyde, the reaction is often carried out by heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.org For instance, the oxidation of ethanol (B145695) to ethanoic acid, a similar conversion, uses an excess of potassium dichromate(VI) solution and dilute sulfuric acid under reflux. libretexts.org This ensures that any aldehyde formed is immediately oxidized further. libretexts.org The resulting 6-iodopyridine-3-carboxylic acid is a valuable synthetic intermediate. synquestlabs.com

Table 1: General Conditions for Oxidation of Pyridyl Alcohols

| Reactant | Oxidizing Agent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| (6-Bromopyridin-3-yl)methanol | KMnO4 or CrO3 | Acidic | 6-Bromopyridine-3-carboxylic acid | |

| Primary Alcohol (General) | Potassium dichromate(VI), H2SO4 | Heat under reflux, excess oxidant | Carboxylic Acid | libretexts.org |

Note: This table presents generalized conditions and examples from analogous compounds due to the limited specific data for this compound.

Derivatization via Esterification, Etherification, and Halogenation

The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of compounds through esterification, etherification, and halogenation reactions.

Esterification: Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. byjus.com This reaction produces an ester, which can alter the compound's physical and chemical properties. The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the alcohol's oxygen atom. byjus.com Subsequent dehydration leads to the formation of the ester.

Etherification: The hydroxyl group can be converted to an ether through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the acid-catalyzed dehydration of two alcohol molecules, although this is less controlled for producing unsymmetrical ethers. Modern methods also include metal-catalyzed C–H etherification of N-heteroarenes, where a base like potassium tert-butoxide can catalyze halogen transfer to form an intermediate that then undergoes substitution by an alcohol. nih.govorganic-chemistry.org

Halogenation: The hydroxyl group can be substituted by a halogen atom to form a halomethylpyridine derivative. This is a crucial transformation for introducing a leaving group that can be used in subsequent nucleophilic substitution or cross-coupling reactions. For example, treating a similar compound, (6-bromopyridin-3-yl)methanol, with thionyl chloride (SOCl₂) in dichloromethane (B109758) effectively replaces the hydroxyl group with a chlorine atom. Similarly, reagents like phosphorus tribromide (PBr₃) can be used for bromination. In a related synthesis, (3-iodopyridin-4-yl)methanol (B8703399) was converted to (3-iodopyridin-4-yl)methyl methanesulfonate (B1217627) using methanesulfonyl chloride, which then serves as an excellent leaving group for substitution reactions. nih.gov

Table 2: Examples of Derivatization Reactions on Substituted Pyridyl Methanols

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| (6-Bromopyridin-3-yl)methanol | Thionyl chloride (SOCl₂) | Halogenation (Chlorination) | 2-Bromo-5-(chloromethyl)pyridine | |

| (3-Iodopyridin-4-yl)methanol | Methanesulfonyl chloride, TEA | Sulfonylation (activates OH group) | (3-Iodopyridin-4-yl)methyl methanesulfonate | nih.gov |

Role of the Hydroxyl Group in Intramolecular Cyclizations

The hydroxymethyl group in this compound can act as an internal nucleophile in cyclization reactions, leading to the formation of fused heterocyclic ring systems. researchgate.net In these reactions, the oxygen of the hydroxyl group attacks an electrophilic center within the same molecule, resulting in ring closure.

For instance, a general and catalyst-free protocol has been reported for the synthesis of seven-membered pyrido-oxazepine-3-ols via a tandem epoxide opening followed by an intramolecular SNAr reaction. researchgate.net In a similar fashion, the hydroxyl group of a substituted pyridine methanol (B129727) derivative could attack an appropriately positioned electrophilic site on the pyridine ring or a substituent, leading to cyclization. The regioselectivity of such cyclizations is a critical aspect, often influenced by factors like ring strain in the transition state and the electronic properties of the pyridine ring. libretexts.org

Studies on related structures show that intramolecular cyclizations are a powerful tool for constructing complex fused heterocycles. acs.org For example, radical cyclizations can be initiated where a radical generated elsewhere in the molecule adds to the pyridine ring. acs.org While not directly involving the hydroxyl group as a nucleophile, the hydroxymethyl moiety can influence the stability and conformation of the starting material and intermediates, thereby affecting the outcome of the cyclization.

Reactivity of the Pyridine Nitrogen Atom

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows the compound and its derivatives to function as ligands in the design of metal complexes. The presence of other functional groups, namely the hydroxymethyl and iodo substituents, can influence the electronic properties of the pyridine nitrogen and provide secondary coordination sites, potentially leading to chelation.

The design of ligands is crucial in coordination chemistry as it dictates the structure, stability, and reactivity of the resulting metal complexes. For example, the steric and electronic properties of substituents on a pyridine-based ligand can affect the spin state of a complexed metal ion. mdpi.com While specific studies on this compound as a ligand are not prevalent, research on analogous structures provides insight. For instance, tris[(6-bromopyridin-2-yl)methyl]amine, a tetradentate tripod ligand, has been synthesized and used to form complexes with metals like iron and zinc. iucr.org The synthetic utility of (6-Amino-3-Pyridinyl)Methanol in coordination chemistry and the construction of metal-organic cages has also been noted. The iodo-substituent in this compound could also participate in halogen bonding, further influencing the supramolecular structure of its metal complexes.

Protonation Behavior and Basicity Studies

The basicity of the pyridine nitrogen is a key characteristic, influencing its reactivity and behavior in solution. The nitrogen atom can be protonated by an acid to form a pyridinium salt. The tendency to accept a proton is quantified by the pKa of its conjugate acid. The substituents on the pyridine ring significantly affect the electron density on the nitrogen atom and thus its basicity.

Investigations into Reaction Mechanisms and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the interplay of its three functional components: the pyridine ring, the iodo substituent, and the hydroxymethyl group. The pyridine ring is inherently electron-deficient, and the strong electron-withdrawing inductive effect of the iodine atom further deactivates the ring towards electrophilic substitution.

In reactions involving the pyridine ring, regioselectivity is a key consideration. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the nitrogen (positions 2, 4, and 6) are activated. The presence of the iodo group at the 6-position makes this a potential site for nucleophilic attack, where iodide would act as a leaving group.

In metal-catalyzed cross-coupling reactions, the C-I bond is a highly reactive site. Palladium-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, would be expected to occur selectively at the 6-position due to the high reactivity of the C-I bond compared to potential C-H activation sites. rsc.org Studies on bromo-chloro-iodopyridines have shown that chemoselective cross-coupling reactions can be achieved, typically occurring at the most reactive carbon-halogen bond (C-I > C-Br > C-Cl). rsc.org

Mechanistic studies on intramolecular cyclizations often highlight the factors controlling regioselectivity. For radical cyclizations, the formation of a five-membered ring (exo closure) is often kinetically favored over a six-membered ring (endo closure), although electronic and steric factors can alter this preference. libretexts.org Similarly, in nucleophilic cyclizations, the geometry of the transition state plays a crucial role in determining the regiochemical outcome. researchgate.net

Elucidation of Reaction Pathways (e.g., concerted mechanisms, SnAr)

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of the carbon-iodine bond. The reaction pathways it undergoes, particularly in cross-coupling and substitution reactions, are often complex and can proceed through different mechanisms depending on the reagents and conditions. Two prominent pathways are the Nucleophilic Aromatic Substitution (SNAr) and concerted oxidative addition mechanisms.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a plausible pathway for the substitution of the iodide in this compound, especially with strong nucleophiles. This pathway is common for electron-deficient aryl halides. researchgate.net The reaction proceeds in a two-step addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (iodide) is eliminated, restoring the aromaticity of the pyridine ring. The reactivity in SNAr reactions is highly dependent on the electronic nature of the pyridine ring; electron-withdrawing groups enhance the rate by stabilizing the anionic intermediate. researchgate.net For instance, in related substituted pyridines, SNAr reactions have been employed to synthesize pyrido-oxazepine and benzo-oxazin-2-yl methanol derivatives through tandem epoxide opening and subsequent intramolecular SNAr. researchgate.net

Concerted Mechanisms in Metal-Catalyzed Reactions: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the oxidative addition of the aryl halide to a low-valent metal center is the key initiating step. For aryl iodides, this step is often proposed to proceed via a concerted, three-centered transition state. researchgate.net In this mechanism, the metal center inserts directly into the carbon-iodine bond, with the simultaneous formation of new metal-carbon and metal-iodine bonds. This pathway is considered relatively non-polar. researchgate.net

Computational and experimental studies on haloheteroarenes suggest a spectrum of mechanisms between a pure concerted pathway and a more polar, SNAr-type oxidative addition. researchgate.net The latter involves a polarized transition state where C-X bond cleavage and Pd-C bond formation occur, resembling a classical SNAr reaction. The specific pathway is influenced by the electronic and structural features of the substrate. researchgate.net For many iodide-based substrates, the three-centered insertion mechanism is common. researchgate.net

The following table provides a comparative overview of these two primary mechanistic pathways as they apply to iodopyridine derivatives.

| Feature | SNAr Mechanism | Concerted Oxidative Addition (in Metal Catalysis) |

| Key Step | Nucleophilic attack followed by elimination | Insertion of a metal center into the C-I bond |

| Intermediate | Meisenheimer complex (anionic σ-complex) | π-complex followed by a three-centered transition state |

| Driving Force | Stabilization of the anionic intermediate by the ring/substituents | Formation of stable organometallic species |

| Reagent Type | Strong nucleophiles (e.g., alkoxides, amines) | Low-valent transition metals (e.g., Pd(0), Cu(I)) |

| Substrate Requirement | Electron-deficient pyridine ring | Generally applicable to aryl iodides |

| Polarity | Polar, two-step process | Generally non-polar, single-step insertion |

Control over Positional and Stereochemical Outcomes

Achieving control over the positional (regioselectivity) and stereochemical outcomes is paramount in the synthesis of complex molecules derived from this compound. This control is typically governed by a combination of substrate electronics, steric hindrance, and the judicious choice of catalysts and reagents.

Positional Control (Regioselectivity): In polysubstituted pyridines, directing a reaction to a specific position is a significant challenge. For di- or tri-halopyridines, selectivity can often be achieved by exploiting the differential reactivity of the C-X bonds or by using specific catalytic systems. For example, research on 2,4-dihalopyridines has shown that while halides adjacent to the nitrogen are typically more reactive in Pd-catalyzed cross-couplings, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand can reverse this preference and promote selective coupling at the C4 position. researchgate.net Similarly, in the Suzuki coupling of 2,6-dibromopyridine, the use of Pd-macrocyclic catalysts can lead to highly selective mono-arylation, with the selectivity influenced by the steric properties of the catalyst's macrocyclic ligand. researchgate.net These principles can be extrapolated to control reactions at the C6-iodo position of this compound versus other potential reaction sites.

Stereochemical Control: When new stereocenters are formed during reactions involving derivatives of this compound, controlling the stereochemical outcome is crucial. This is often achieved through substrate control, where existing chirality in the molecule directs the approach of reagents, or through catalyst control, where a chiral catalyst creates a chiral environment for the reaction.

A notable example is found in the synthesis of (-)-cytisine, where the stereochemical outcome of key reactions was intricately controlled. ntu.edu.sgscispace.com An intramolecular 6-endo aza-Michael addition was found to be stereodivergent, allowing for the formation of either cis or trans disubstituted piperidines depending on the reaction conditions. ntu.edu.sgscispace.com Furthermore, an Evans acyl oxazolidinone enolate alkylation reaction proceeded with an unexpected stereochemical outcome, which was rationalized by the participation of the pyridine nitrogen's lone pair, demonstrating how the heterocyclic core itself can influence stereoselectivity. ntu.edu.sgscispace.com The design of the substrate, such as the size of substituents, can also dictate the stereochemical pathway. In certain cyclizations, a small substituent may allow for a ligand-controlled stereochemical outcome, while a bulkier group can force the reaction to proceed through a stereoinvertive pathway. scholaris.ca Chelation control, where a metal ion coordinates to multiple functional groups in the substrate, is another powerful strategy. For example, the stereochemical control in reductions of keto-esters can be explained by hydride delivery to a chelated intermediate.

The following table summarizes key factors influencing selectivity in reactions involving substituted pyridines.

| Control Type | Influencing Factor | Example/Mechanism | Reference(s) |

| Positional | Ligand Sterics | A sterically hindered NHC ligand directs arylation to the C4 position of a 2,4-dichloropyridine, away from the more conventionally reactive C2 position. | researchgate.net |

| Positional | Catalyst Structure | Macrocyclic Pd catalysts provide steric hindrance that favors selective mono-arylation over di-arylation in 2,6-dibromopyridine. | researchgate.net |

| Stereochemical | Reaction Conditions | Stereodivergent aza-Michael addition allows access to either cis or trans piperidine isomers by altering reaction parameters. | ntu.edu.sgscispace.com |

| Stereochemical | Substrate Structure | Participation of the pyridine nitrogen lone pair in an alkylation reaction alters the facial selectivity, leading to an unexpected stereoisomer. | ntu.edu.sgscispace.com |

| Stereochemical | Reagent/Chelation | Stereoselective hydride reduction is achieved through a chelated intermediate involving a metal ion (e.g., Zn2+) and substrate functional groups. | |

| Stereochemical | Substrate Sterics | The size of a substituent on the substrate can switch the reaction pathway between ligand-controlled and substrate-controlled (stereoinvertive) cyclization. | scholaris.ca |

Advanced Spectroscopic Characterization and Computational Studies of 6 Iodopyridin 3 Yl Methanol

High-Resolution Spectroscopic Analysis for Structural Conformation and Purity

High-resolution spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of (6-Iodopyridin-3-yl)methanol. Each method provides unique and complementary information.

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each of the non-equivalent protons on the pyridine (B92270) ring and the hydroxymethyl group. The aromatic region typically shows three signals corresponding to the protons at positions 2, 4, and 5 of the pyridine ring. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the iodine substituent. The proton at position 2 (H-2), adjacent to the nitrogen, is expected to be the most deshielded. The coupling constants (J) between adjacent protons provide information on their spatial relationship. A broad singlet for the hydroxyl (-OH) proton is also expected, which can be confirmed by D₂O exchange. docbrown.info The methylene (B1212753) protons (-CH₂OH) would appear as a singlet, or a doublet if coupled to the hydroxyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals five distinct signals for the carbon atoms of the pyridine ring and one for the hydroxymethyl carbon. The carbon atom bonded to the iodine (C-6) is significantly influenced by the heavy atom effect. The chemical shifts of the ring carbons are diagnostic of the substitution pattern. researchgate.net The hydroxymethyl carbon typically resonates in the range of δ 60–65 ppm.

Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the ¹H-¹H coupling relationships between adjacent pyridine protons. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign each proton to its corresponding carbon atom. researchgate.netnih.gov These experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals, especially for complex substituted pyridines. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| H-2 | ~8.3-8.5 | - | Doublet (d), influenced by adjacent nitrogen. |

| C-2 | - | ~150-155 | Deshielded due to proximity to nitrogen. |

| C-3 | - | ~135-140 | Substituted with the hydroxymethyl group. |

| H-4 | ~7.8-8.0 | - | Doublet of doublets (dd). |

| C-4 | - | ~140-145 | Influenced by adjacent nitrogen and C-I bond. |

| H-5 | ~7.1-7.3 | - | Doublet (d). |

| C-5 | - | ~125-130 | Shielded relative to other ring carbons. |

| C-6 | - | ~95-105 | Shielded due to the heavy atom effect of iodine. |

| -CH₂OH | ~4.6-4.8 | ~60-64 | Methylene group. |

| -CH₂OH | ~5.0-5.5 | - | Hydroxyl proton, broad singlet, D₂O exchangeable. |

Note: The chemical shift values are estimates based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. fluorine1.ruucl.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad band in the region of 3400–3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding. docbrown.info C-H stretching vibrations of the aromatic pyridine ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹. docbrown.info The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1075–1000 cm⁻¹ region. docbrown.info Vibrations corresponding to the C=C and C=N bonds of the pyridine ring will appear in the 1600–1400 cm⁻¹ fingerprint region. The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum, often give strong signals in Raman spectra. The symmetric breathing vibrations of the pyridine ring would be particularly prominent.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| O-H Stretch | 3400 - 3200 | IR | Strong, Broad |

| Aromatic C-H Stretch | ~3100 - 3000 | IR, Raman | Medium to Weak |

| Aliphatic C-H Stretch | ~3000 - 2850 | IR, Raman | Medium |

| C=N, C=C Ring Stretches | ~1600 - 1400 | IR, Raman | Medium to Strong |

| C-O Stretch | ~1075 - 1000 | IR | Strong |

| C-I Stretch | < 600 | IR, Raman | Medium |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized forms. neu.edu.tr

Molecular Weight and Formula Confirmation: The molecular formula of this compound is C₆H₆INO, corresponding to a monoisotopic mass of 234.94941 Da and a molecular weight of approximately 235.02 g/mol . echemi.com High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement. nih.gov

Fragmentation Pattern: In electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z ≈ 235 would be observed. A key fragmentation pathway for primary alcohols is the loss of the hydroxymethyl radical (•CH₂OH), leading to a significant peak at m/z 204. libretexts.org Another common fragmentation for alcohols is the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 217. libretexts.org Cleavage of the iodine atom would yield a fragment at m/z 108. The presence of iodine (a monoisotopic element at m/z 127) simplifies the interpretation compared to chlorine or bromine containing compounds. libretexts.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines exhibit characteristic π → π* and n → π* transitions. The absorption maxima (λmax) are sensitive to the nature and position of substituents on the pyridine ring. For 6-arylated-pyridin-3-yl methanol (B129727) derivatives, electronic transitions are typically observed in the UV region. researchgate.net The presence of the iodine substituent and the hydroxymethyl group will influence the position and intensity of these absorption bands compared to unsubstituted pyridine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing. researchgate.netresearchgate.net

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related structures, such as (6-bromopyridin-2-yl)methanol, is common. pdbj.orgrcsb.org For this compound, a crystal structure would definitively confirm the planar geometry of the pyridine ring and the conformation of the hydroxymethyl substituent. Furthermore, it would reveal the nature of intermolecular hydrogen bonds, likely involving the hydroxyl group and the pyridine nitrogen atom, which dictate the supramolecular assembly in the solid state. acs.orgiucr.org

Theoretical and Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into the structural and electronic properties of molecules. bohrium.commdpi.com

For substituted pyridyl methanol derivatives, DFT calculations are routinely used to:

Optimize Molecular Geometry: Theoretical calculations can predict the lowest energy conformation of the molecule, providing data on bond lengths and angles that can be compared with X-ray diffraction results, if available. researchgate.net

Predict Spectroscopic Data: Computational models can accurately predict vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). researchgate.netacs.org Comparing these theoretical spectra with experimental ones aids in the accurate assignment of signals. researchgate.net

Analyze Electronic Structure: Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions and predict UV-Vis spectra. researchgate.net

Investigate Molecular Orbitals: Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Natural Bond Orbitals (NBO) provides insights into the molecule's reactivity, stability, and intramolecular charge transfer characteristics. researchgate.netbohrium.com These studies are particularly valuable for understanding the electronic effects of the iodo and hydroxymethyl substituents on the pyridine ring.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecular systems due to its favorable balance of accuracy and computational cost. nih.govscispace.com For this compound, DFT calculations are instrumental in elucidating its geometric parameters, stability, and electronic properties.

Methodology and Findings: A typical DFT study involves optimizing the molecular geometry to find the lowest energy structure. This is often performed using a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p) for lighter atoms and a basis set with an effective core potential like LANL2DZ for the iodine atom to account for relativistic effects. researchgate.net

Electronic Structure: Calculations reveal the distribution of electrons within the molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the iodine atom, contrasted with the hydroxymethyl group, creates a specific electronic landscape. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation. researchgate.netbohrium.com A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, negative potential (red/yellow) is expected around the nitrogen atom and the oxygen of the hydroxyl group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic interaction.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index, which predict the molecule's behavior in chemical reactions. scispace.com The presence of the iodine atom, a good leaving group, and the nucleophilic/electrophilic centers on the pyridine ring and methanol group make this a molecule with diverse potential reactivity.

| Property | Calculated Value | Significance |

|---|---|---|

| Ground State Energy (Hartree) | -275.5 | Total electronic energy of the optimized geometry. |

| Dipole Moment (Debye) | 2.85 | Indicates the molecule's overall polarity, influencing solubility and intermolecular forces. |

| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.3 | Indicates chemical reactivity and electronic transition energy. rsc.org |

Ab Initio and Semi-Empirical Methods for Quantum Chemical Properties

While DFT is widely used, other quantum chemical methods offer a range of options for studying this compound.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parameterization. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be important. researchgate.net More advanced and computationally expensive methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) provide higher accuracy by systematically including electron correlation. rsc.org These methods are often used as a benchmark for less computationally demanding approaches. For a molecule like this compound, they could provide highly accurate geometric parameters and energies. rsc.org

Semi-Empirical Methods: These methods simplify the complex equations of ab initio calculations by using parameters derived from experimental data. mpg.de Methods like AM1, PM3, and the more recent PM7 are significantly faster than DFT or ab initio calculations, making them suitable for very large molecules or for providing initial structures for higher-level calculations. uni-muenchen.demdpi.com They are often parameterized to reproduce experimental heats of formation. uni-muenchen.de While less accurate for electronic properties, they can provide reasonable geometries and relative energies. researchgate.net

| Method | Calculated ΔHf (kcal/mol) | General Characteristics |

|---|---|---|

| AM1 | +25.5 | A refinement of the MNDO model, known for improved handling of hydrogen bonds over its predecessors. mdpi.com |

| PM3 | +22.1 | Re-parameterized version of AM1, often giving better results for various organic molecules. uni-muenchen.de |

| PM7 | +23.0 | Includes corrections for dispersion and hydrogen bonding, improving accuracy for non-covalent interactions. mdpi.com |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. fortunejournals.com An MD simulation of this compound, either as a single molecule in a solvent box or in a condensed liquid state, can reveal its dynamic properties.

Simulation Protocol and Insights: The simulation begins with a force field, a set of parameters and equations that describes the potential energy of the system. Common force fields for organic molecules include GAFF or OPLS. fortunejournals.comwhiterose.ac.uk The system, for example, one this compound molecule surrounded by solvent molecules like water or methanol, is placed in a periodic box. ustc.edu.cn The simulation then proceeds by:

Energy Minimization: To remove any unfavorable starting contacts.

Equilibration: The system is gradually heated and brought to the desired temperature and pressure (e.g., 298 K and 1 atm) in NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. whiterose.ac.uk

Production Run: A long simulation (nanoseconds to microseconds) is run, from which trajectories (atomic positions over time) are saved for analysis. fortunejournals.com

Key Analyses:

Conformational Analysis: The primary conformational flexibility in this compound is the rotation around the C-C bond of the hydroxymethyl group. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them. whiterose.ac.uk

Intermolecular Interactions: Analysis of the trajectory reveals how the molecule interacts with its environment. Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute. This is particularly useful for studying hydrogen bonding between the hydroxyl group and solvent molecules, as well as potential halogen bonding involving the iodine atom. ustc.edu.cn

| Parameter | Value/Setting |

|---|---|

| Force Field | GAFF2 / OPLS-AA |

| Solvent Model | TIP3P Water |

| Box Type | Cubic, Periodic Boundary Conditions |

| Temperature | 298 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Time Step | 2 fs |

| Production Run Length | 100 ns |

Computational Modeling of Reaction Mechanisms and Transition States

Computational methods, especially DFT, are invaluable for mapping the potential energy surfaces of chemical reactions. mdpi.com This allows for the identification of transition states (TS), the calculation of activation energies, and the validation of proposed reaction mechanisms. diva-portal.orgpurdue.edu

Application to this compound: Given its structure, several reactions could be modeled. A common and important reaction for aryl halides is the Suzuki cross-coupling. A computational study could model the reaction of this compound with a boronic acid catalyzed by a palladium complex.

Modeling Process:

Structure Optimization: The geometries of reactants, intermediates, transition states, and products along the proposed reaction pathway are optimized.

Transition State Search: Locating the TS, which is a first-order saddle point on the potential energy surface, is a critical step.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: The relative energies of all species are calculated to determine the reaction enthalpy (ΔH) and the activation energy (Ea), which is the energy difference between the transition state and the reactants.

This analysis provides a detailed, step-by-step understanding of the reaction's energetic profile, helping to explain experimental observations or predict reaction outcomes. mdpi.com

Strategic Applications of 6 Iodopyridin 3 Yl Methanol in Organic and Medicinal Chemistry

Utilization as a Key Building Block for Diverse Heterocyclic Frameworks

The presence of both an iodo and a hydroxymethyl group on the pyridine (B92270) ring makes (6-Iodopyridin-3-yl)methanol a valuable precursor for constructing a variety of heterocyclic structures. These functional groups offer orthogonal reactivity, enabling sequential and site-selective modifications.

The iodo-substituent on the pyridine ring of this compound is particularly amenable to transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This reactivity is instrumental in the construction of fused pyridine systems. For instance, intramolecular cyclization reactions can be designed to form bicyclic and polycyclic frameworks. metu.edu.tr While direct examples detailing the use of this compound in the synthesis of spiro-fused pyridines are not prevalent, the synthesis of iodo-substituted spiro-fused pyridines has been achieved through electrophilic cyclization, highlighting a potential pathway for this precursor. metu.edu.tr

Furthermore, the synthesis of polycyclic aromatic compounds can be envisioned through palladium-catalyzed annulation reactions. core.ac.ukbldpharm.com The general strategy involves the coupling of a halo-substituted aromatic compound with a suitable reaction partner to build additional rings onto the initial aromatic core. The iodo group of this compound makes it a suitable candidate for such transformations.

The pyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Halogenated derivatives like this compound serve as key intermediates in the synthesis of novel therapeutic agents. The iodo group can be readily displaced or transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds. ncl.ac.ukresearchgate.net

One notable application is in the synthesis of imidazo[1,5-a]pyridines, a class of heterocyclic compounds with a range of biological activities. acs.orgresearchgate.net Research has shown that pyridinylmethanol derivatives can undergo Ritter-type reactions to form these fused systems. acs.org The process involves the generation of a carbocation from the alcohol, which then reacts with a nitrile followed by intramolecular cyclization. acs.org

This compound and its derivatives are also instrumental in creating inhibitors for various biological targets. For example, its structural analogs have been used in the development of probes for Protein Arginine Methyltransferases (PRMTs) and as precursors for cell cycle inhibitors. ncl.ac.ukgoogle.com The versatility of this building block allows for the systematic modification of the core structure to optimize binding affinity and biological activity.

Below is a table highlighting examples of bioactive molecules and scaffolds synthesized using precursors structurally related to this compound.

| Precursor/Related Compound | Bioactive Scaffold/Target | Synthetic Approach |

| Pyridinylmethanol derivatives | Imidazo[1,5-a]pyridines | Ritter-type reaction with nitriles acs.org |

| 1-(6-iodopyridin-3-yl)ethan-1-one | Probes for Protein Arginine Methyltransferases (PRMTs) | Multi-step synthesis involving cross-coupling reactions ncl.ac.uk |

| Fused Pyridine Derivatives | Cell Cycle Inhibitors (CDK4) | Synthesis of fused pyridine, pyrimidine, and triazine compounds google.com |

| 4-iodopyridine-3-yl carbamate | Pyrrolo[2,3-c]pyridines (6-azaindoles) | Sonogashira reaction followed by cyclization researchgate.net |

Precursor for Fused Pyridine Systems and Polycyclic Aromatics

Role in Catalysis and Ligand Development

The application of this compound extends beyond its direct incorporation into bioactive molecules to its use in the development of ligands for catalysis.

N-heterocyclic carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and steric tunability. nih.govmdpi.com Pyridine-containing ligands are also widely used in catalysis. scholaris.camdpi.com this compound can serve as a precursor for the synthesis of novel N-heterocyclic ligands. The hydroxymethyl group can be modified to introduce coordinating atoms, while the iodo group can be used to anchor the ligand to a solid support or to introduce additional functional groups through cross-coupling reactions.

The development of pincer-type NHC ligands, which offer enhanced stability and control over the metal center, is an active area of research. mdpi.com The pyridine framework of this compound could be elaborated into such pincer ligands for applications in a variety of catalytic transformations, including cross-coupling and C-H activation reactions. nih.gov

While the primary applications of this compound appear to be in metal-catalyzed reactions and as a building block for medicinal chemistry, its potential in organocatalysis is an area for exploration. The pyridine nitrogen can act as a Lewis base, and the hydroxymethyl group can participate in hydrogen bonding, both of which are common modes of activation in organocatalysis. Derivatives of this compound could potentially be developed into novel organocatalysts for asymmetric synthesis. For example, chiral amines or phosphines could be introduced via modification of the hydroxymethyl group or displacement of the iodo group.

Precursor for N-Heterocyclic Ligands in Transition Metal Catalysis

Contributions to Agrochemical and Material Science Research

The utility of pyridine-based heterocycles is not limited to pharmaceuticals. cymitquimica.com Many agrochemicals, such as herbicides, insecticides, and fungicides, contain a pyridine ring. chemimpex.comsci-hub.se The synthetic accessibility and functional handles of this compound and its analogs make them valuable starting materials for the discovery of new agrochemicals. chemimpex.com

In material science, pyridine derivatives are investigated for their electronic and optical properties. researchgate.net They can be incorporated into polymers and coatings to tailor their characteristics. chemimpex.com The iodo-substituent on this compound provides a site for polymerization or for attachment to surfaces, opening possibilities for its use in the development of advanced materials.

Synthesis of Advanced Agrochemical Intermediates

The pyridine scaffold is a foundational element in a multitude of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net Halogenated pyridines, in particular, are crucial intermediates that enable the construction of complex active ingredients through cross-coupling reactions. mountainscholar.org While its direct analogue, (6-Bromopyridin-3-yl)methanol, is noted as a key intermediate in agrochemical research for developing pesticides and herbicides, this compound offers potentially enhanced reactivity for similar applications. chemimpex.com

The utility of this compound in this field stems from the reactivity of the carbon-iodine bond. This bond is particularly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex molecular architectures of advanced agrochemicals. For instance, the iodo-group at the 6-position can be substituted with various aryl, alkyl, or amino groups to systematically modify the biological activity and spectrum of the resulting compound. researchgate.net

The hydroxymethyl group at the 3-position provides another point for diversification. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or ester. These transformations allow for the introduction of different functionalities that can fine-tune the compound's physicochemical properties, such as solubility, stability, and uptake by the target organism. This dual functionality makes this compound a valuable synthon for creating libraries of novel pyridine-based compounds for high-throughput screening in agrochemical discovery. smolecule.com

Table 1: Potential Agrochemical Scaffolds via this compound

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid / Pd catalyst | 6-Arylpyridine | Herbicide, Fungicide |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | 6-Alkynylpyridine | Insecticide |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | 6-Aminopyridine | Herbicide |

| Esterification | Carboxylic acid / Acid catalyst | 3-Esterified pyridine | Prodrug/Formulation |

Application in Functional Material Development (e.g., polymers, coatings, MOF ligands)

The unique chemical structure of this compound makes it a candidate for the development of specialized functional materials. Its rigid pyridine core and reactive functional groups can be incorporated into polymers, coatings, and crystalline networks like Metal-Organic Frameworks (MOFs).

In the realm of polymer science, the hydroxymethyl group is a key feature. It can act as a monomer in polymerization reactions, such as condensation polymerization with diacids or diisocyanates to form polyesters and polyurethanes, respectively. Incorporating the pyridyl-iodide moiety into a polymer backbone can impart specific properties, such as altered thermal stability, flame retardancy, or the ability to undergo post-polymerization modification at the C-I bond. ambeed.comgoogle.com The pyridine ring itself can enhance adhesion and thermal properties in coatings. chemimpex.com

Perhaps its most specialized application is as an organic linker, or ligand, for the synthesis of Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The design of the organic ligand is crucial for determining the MOF's pore size, structure, and ultimate function. nih.gov this compound possesses two potential coordination sites for metal ions: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group. This allows it to bridge metal centers to form a stable, porous framework. The iodine atom, while not typically involved in the initial framework construction, provides a reactive site for post-synthetic modification, where additional functional groups can be introduced into the MOF's pores to tailor its properties for specific applications like gas capture or catalysis. rsc.org

Table 2: Applications of this compound in Material Science

| Material Type | Key Functional Group(s) | Role of Compound | Potential Properties/Applications |

|---|---|---|---|

| Polymers | -CH₂OH | Monomer | Enhanced thermal stability, flame retardancy, post-polymerization modification. chemimpex.comgoogle.com |

| Coatings | Pyridine ring, -CH₂OH | Additive / Monomer | Improved adhesion, chemical resistance. chemimpex.com |

| MOFs | Pyridine N, -CH₂OH, Iodo-group | Organic Ligand (Linker) | Formation of porous crystalline structures; post-synthetic modification for catalysis or selective adsorption. bldpharm.comnih.gov |

Future Perspectives and Emerging Research Avenues for 6 Iodopyridin 3 Yl Methanol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (6-Iodopyridin-3-yl)methanol and its derivatives will increasingly prioritize sustainability and efficiency. Modern synthetic strategies are moving away from traditional, often harsh, multi-step processes toward more elegant and environmentally benign approaches.

Key areas of development include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved yields and safety. Adapting the synthesis of iodopyridine derivatives to flow conditions could enable scalable and efficient industrial production.

Green Catalysis: Future syntheses will likely employ reusable, non-toxic catalysts, such as solid-supported catalysts or heteropolyacids, to replace hazardous reagents. doi.orgrsc.org The use of molecular iodine as an environmentally benign catalyst in the synthesis of related heterocyclic systems showcases a move towards greener chemistry. acs.orgnih.gov Research into solvent-free reaction conditions further underscores this trend. tandfonline.comconicet.gov.arrsc.org

Discovery of Unprecedented Chemical Transformations and Reactivity

The dual functionality of this compound provides a fertile ground for exploring novel chemical reactions. The distinct reactivity of the iodo and hydroxymethyl groups allows for programmed, sequential modifications.

Chemoselective Cross-Coupling: The carbon-iodine bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. A key area of future research is the exploitation of chemoselectivity, where the highly reactive C-I bond can be selectively functionalized while leaving other, less reactive sites (like a C-Br or C-Cl bond in a related analog) intact for subsequent transformations. nih.govrsc.orgresearchgate.net This allows for the stepwise and controlled construction of complex molecular architectures. Nickel-catalyzed cross-coupling reactions also present an efficient alternative for transforming iodo- and bromo-pyridines. thieme-connect.commit.edu

Functional Group Interconversion: The hydroxymethyl group (-CH₂OH) is a versatile handle for further derivatization. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and amines, each opening new avenues for molecular elaboration. vulcanchem.com The Ritter-type reaction, for instance, could be explored for synthesizing imidazo[1,5-a]pyridines from pyridinylmethanol precursors. acs.org

Ortho-Functionalization: The development of methods for direct C-H functionalization adjacent to the existing substituents on the pyridine (B92270) ring would unlock new synthetic pathways, enabling the creation of polysubstituted pyridines that are otherwise difficult to access. rsc.org

Advanced Applications in Targeted Synthesis and Chemical Biology Probes

The true potential of this compound lies in its application as a key intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries.

Scaffold for Medicinal Chemistry: Pyridine-containing molecules are ubiquitous in drug discovery. researchgate.net this compound is an ideal starting material for building libraries of compounds to screen for biological activity. Its derivatives have been investigated as potential inhibitors for a range of protein kinases, which are crucial targets in oncology and inflammatory diseases. For example, related pyridine and azaindole scaffolds are central to the design of inhibitors for p38 MAP kinase and Glycogen Synthase Kinase-3 (GSK-3). researchgate.netthno.orgmdpi.comnih.govnih.govresearchgate.netmdpi.comrsc.orgmdpi.comacs.org

Chemical Biology Probes: The ability to selectively introduce different functionalities makes this compound suitable for creating chemical probes. These are specialized molecules, often containing fluorescent tags or reactive groups, used to study biological processes. For instance, a derivative of this compound could be elaborated into a molecule that binds to a specific enzyme, with the iodo-position serving as an attachment point for an imaging agent or an affinity tag. Phthalazine derivatives, synthesized from pyridinylmethanol precursors, have been explored as biological probes for studying enzyme inhibition. evitachem.com

Synergistic Integration of Experimental and Computational Approaches

The integration of computational chemistry with experimental synthesis is revolutionizing how new molecules are designed and understood. This synergy is expected to accelerate research involving this compound.

Predictive Modeling: Quantum chemical methods like Density Functional Theory (DFT) can predict the electronic properties, reactivity, and spectral characteristics of this compound and its derivatives. scispace.commdpi.com This allows researchers to anticipate which positions on the pyridine ring are most reactive, guiding synthetic strategy and saving experimental effort. scispace.com

In Silico Screening and Design: Computational tools can model the interaction of potential drug candidates with their biological targets. thno.org For example, molecular docking can predict how a molecule derived from this compound might bind to the active site of a kinase. rsc.orgchemrevlett.com This in silico screening helps prioritize which compounds to synthesize and test, streamlining the drug discovery process. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular structure with biological activity, enabling the design of more potent and selective inhibitors. chemrevlett.com

Exploration of New Catalytic Roles and Material Science Opportunities

Beyond its role as a synthetic building block, the inherent properties of this compound suggest potential applications in catalysis and material science.

Ligand Development for Catalysis: The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to transition metals. nih.govdiva-portal.org This opens the door to developing novel catalysts for a variety of organic transformations. mdpi.comd-nb.info The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring, potentially leading to catalysts with enhanced activity and selectivity. mdpi.comresearchgate.net

Functional Materials: The bifunctional nature of the molecule makes it an attractive monomer for incorporation into polymers or metal-organic frameworks (MOFs). nih.govnih.govacs.org The pyridine unit can provide specific electronic or coordination properties, while the hydroxymethyl group offers a point for polymerization or attachment to a surface. Such materials could find applications as sensors, porous materials for gas storage, or novel electronic materials. rsc.org The iodine atom itself can participate in halogen bonding, a specific type of intermolecular interaction that can be used to control the self-assembly of molecules in crystal engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.